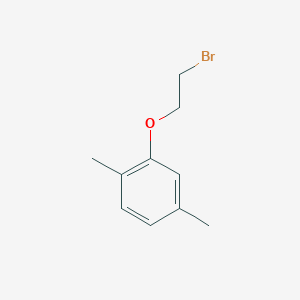

2-(2-Bromoethoxy)-1,4-dimethylbenzene

Overview

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, was achieved via the Williamson Reaction, which is a common method for preparing ethers . This suggests that "2-(2-Bromoethoxy)-1,4-dimethylbenzene" could potentially be synthesized through a similar etherification reaction involving the appropriate phenol and 1,2-dibromoethane.

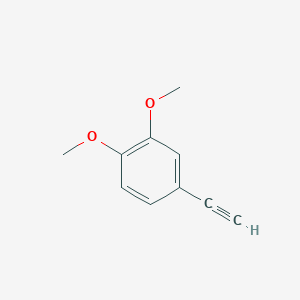

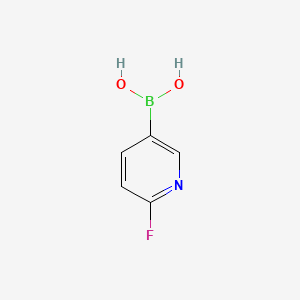

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations . These methods provide detailed information on the conformation and electronic structure of the molecules. For "2-(2-Bromoethoxy)-1,4-dimethylbenzene," similar analytical techniques would likely reveal the molecular geometry and electronic distribution, which are important for understanding its reactivity.

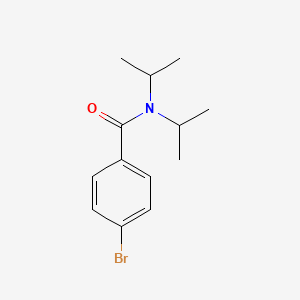

Chemical Reactions Analysis

The reactivity of brominated compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers describe various chemical reactions involving brominated compounds, such as the Friedel-Crafts reaction and radical bromination . These reactions are relevant to "2-(2-Bromoethoxy)-1,4-dimethylbenzene," as they could be used to further functionalize the molecule or to synthesize it from simpler precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of bromine can increase the density and change the solubility of the compound . The papers do not provide specific data on "2-(2-Bromoethoxy)-1,4-dimethylbenzene," but similar compounds exhibit properties such as crystallinity and stability, which are often analyzed using X-ray crystallography and spectroscopic methods .

Scientific Research Applications

Synthesis and Characterization

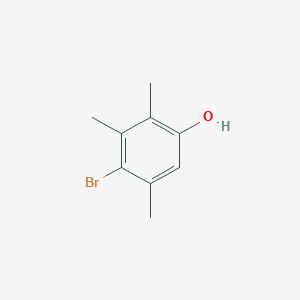

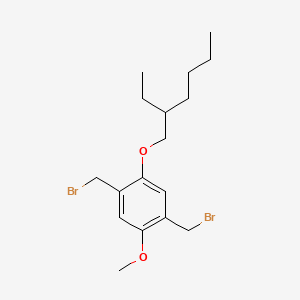

Regioselective Bromination and Conversion into Sulfur-functionalised Benzoquinones : The regioselective bromination of related compounds like 1,4-dimethoxy-2,3-dimethylbenzene has been examined. This process leads to the creation of various bromination products, one of which is 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, demonstrating the compound's potential in synthesizing new sulfur-containing quinone derivatives (Aitken et al., 2016).

Structural Analysis in Crystallography : Structural analysis of compounds similar to 2-(2-Bromoethoxy)-1,4-dimethylbenzene, such as 1,4-dimethoxy-2,3-dimethylbenzene, has been performed. These studies are crucial for understanding the molecular structure and properties of these compounds, which can inform their application in various scientific research fields (Hammershøj et al., 2005).

Chemical Kinetics and Reaction Studies

- Reaction Kinetics of Bromination : Experimental and theoretical studies have been conducted on the bromination reactions of compounds like 1,4-dimethylbenzene, which is structurally similar to 2-(2-Bromoethoxy)-1,4-dimethylbenzene. These studies provide insights into the reaction mechanisms and kinetics, which are essential for understanding and optimizing chemical processes (Villalba et al., 2018).

Oxidation and Combustion Studies

- Oxidation and Ignition Research : Research into the oxidation and ignition of dimethylbenzenes, including 1,2-dimethylbenzene, provides valuable information about the combustion characteristics of these compounds. Such studies are relevant to fields like fuel science and combustion engineering (Gaïl et al., 2008).

Synthesis of Derivatives and Intermediates

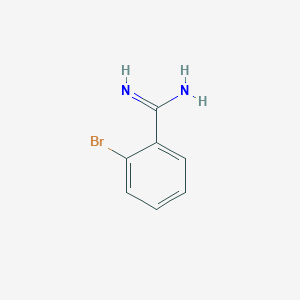

- Synthesis of Intermediate Compounds : 2-(2-Bromoethoxy)-1,4-dimethylbenzene can serve as an intermediate in the synthesis of various derivatives. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from related compounds demonstrates the compound's potential in pharmaceutical and material science applications (Zhai Guang-xin, 2006).

Advanced Material Science

- Development of Energetic Compounds : Research into the synthesis of functionalized tetrazenes, involving compounds similar to 2-(2-Bromoethoxy)-1,4-dimethylbenzene, highlights the potential of these substances in creating energetic materials. Such materials have applications in fields like explosives and propellants (Heppekausen et al., 2009).

properties

IUPAC Name |

2-(2-bromoethoxy)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISLHJJABQJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394919 | |

| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethoxy)-1,4-dimethylbenzene | |

CAS RN |

37136-96-2 | |

| Record name | 2-(2-Bromoethoxy)-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)